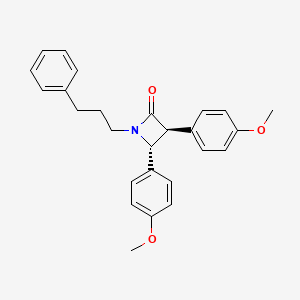
(3S,4R)-3,4-bis(4-methoxyphenyl)-1-(3-phenylpropyl)azetidin-2-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(3S,4R)-3,4-bis(4-methoxyphenyl)-1-(3-phenylpropyl)azetidin-2-one is a synthetic organic compound that belongs to the class of azetidinones. Azetidinones are four-membered lactams, which are cyclic amides. This particular compound is characterized by the presence of two 4-methoxyphenyl groups and a 3-phenylpropyl group attached to the azetidinone ring. The stereochemistry of the compound is specified by the (3S,4R) configuration.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (3S,4R)-3,4-bis(4-methoxyphenyl)-1-(3-phenylpropyl)azetidin-2-one typically involves the following steps:
Formation of the Azetidinone Ring: The azetidinone ring can be formed through a [2+2] cycloaddition reaction between an imine and a ketene.
Introduction of Substituents: The 4-methoxyphenyl and 3-phenylpropyl groups can be introduced through nucleophilic substitution reactions or via organometallic reagents.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of catalysts, controlled reaction conditions (temperature, pressure), and purification techniques such as crystallization or chromatography.
Análisis De Reacciones Químicas
Types of Reactions
(3S,4R)-3,4-bis(4-methoxyphenyl)-1-(3-phenylpropyl)azetidin-2-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to remove oxygen-containing groups or to reduce double bonds.
Substitution: Nucleophilic or electrophilic substitution reactions can be used to replace specific atoms or groups within the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) can be used.
Substitution: Reagents like halogens (Cl₂, Br₂) or organometallic compounds (Grignard reagents) are commonly used.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield ketones or carboxylic acids, while reduction could produce alcohols or alkanes.
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, (3S,4R)-3,4-bis(4-methoxyphenyl)-1-(3-phenylpropyl)azetidin-2-one can be used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology and Medicine
In biology and medicine, azetidinones are of interest due to their potential biological activity. They can serve as scaffolds for the development of pharmaceuticals, including antibiotics and enzyme inhibitors.
Industry
In the industrial sector, this compound could be used in the production of specialty chemicals, polymers, or as a precursor for materials with specific properties.
Mecanismo De Acción
The mechanism of action of (3S,4R)-3,4-bis(4-methoxyphenyl)-1-(3-phenylpropyl)azetidin-2-one would depend on its specific application. In a biological context, it might interact with enzymes or receptors, altering their activity. The molecular targets and pathways involved would be determined through experimental studies.
Comparación Con Compuestos Similares
Similar Compounds
(3S,4R)-3,4-bis(4-methoxyphenyl)azetidin-2-one: Lacks the 3-phenylpropyl group.
(3S,4R)-3,4-bis(4-methoxyphenyl)-1-(2-phenylethyl)azetidin-2-one: Has a shorter alkyl chain.
Uniqueness
The presence of the 3-phenylpropyl group in (3S,4R)-3,4-bis(4-methoxyphenyl)-1-(3-phenylpropyl)azetidin-2-one distinguishes it from similar compounds
Propiedades
Número CAS |
923570-09-6 |
|---|---|
Fórmula molecular |
C26H27NO3 |
Peso molecular |
401.5 g/mol |
Nombre IUPAC |
(3S,4R)-3,4-bis(4-methoxyphenyl)-1-(3-phenylpropyl)azetidin-2-one |
InChI |
InChI=1S/C26H27NO3/c1-29-22-14-10-20(11-15-22)24-25(21-12-16-23(30-2)17-13-21)27(26(24)28)18-6-9-19-7-4-3-5-8-19/h3-5,7-8,10-17,24-25H,6,9,18H2,1-2H3/t24-,25-/m0/s1 |
Clave InChI |
WBJZHMYKRNZZJZ-DQEYMECFSA-N |
SMILES isomérico |
COC1=CC=C(C=C1)[C@H]2[C@@H](N(C2=O)CCCC3=CC=CC=C3)C4=CC=C(C=C4)OC |
SMILES canónico |
COC1=CC=C(C=C1)C2C(N(C2=O)CCCC3=CC=CC=C3)C4=CC=C(C=C4)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















